(3R)-3-Amino-3-(4-iodophenyl)propanamide
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Overview
Description
(3R)-3-Amino-3-(4-iodophenyl)propanamide is an organic compound with a unique structure characterized by an amino group and an iodophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-iodophenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and ®-3-chloropropanoic acid.
Formation of Intermediate: The 4-iodoaniline undergoes a nucleophilic substitution reaction with ®-3-chloropropanoic acid to form an intermediate compound.
Amidation Reaction: The intermediate compound is then subjected to an amidation reaction using ammonia or an amine source to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(4-iodophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodophenyl group can be reduced to form a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, alkyl, or aryl derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(4-iodophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(4-iodophenyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(4-bromophenyl)propanamide: Similar structure but with a bromine atom instead of iodine.
(3R)-3-Amino-3-(4-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of iodine.
(3R)-3-Amino-3-(4-fluorophenyl)propanamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Iodine Substitution: The presence of the iodine atom in (3R)-3-Amino-3-(4-iodophenyl)propanamide imparts unique chemical reactivity and biological properties compared to its halogen-substituted analogs.
Reactivity: The iodine atom can participate in specific reactions such as halogen exchange or cross-coupling reactions, making this compound valuable in synthetic chemistry.
Biological Activity
(3R)-3-Amino-3-(4-iodophenyl)propanamide, a beta-amino acid derivative, has garnered attention for its significant biological activity due to its structural similarity to natural amino acids. This compound features a chiral center at the third carbon, which is crucial for its interactions with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10IN2O, with a molecular weight of approximately 291.09 g/mol. The presence of the iodine atom on the phenyl ring enhances its chemical reactivity and biological interactions compared to non-halogenated analogs.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group (-NH₂) facilitates hydrogen bonding with biological receptors.
- Hydrophobic Interactions : The iodinated phenyl group enhances hydrophobic interactions, which are crucial for binding affinity and specificity.
These interactions enable the compound to modulate various biological pathways, influencing enzyme activity or receptor binding.
Biological Applications
This compound has shown potential in several applications:
- Neurotransmitter Modulation : Its structural attributes allow it to mimic natural neurotransmitters, potentially influencing synaptic transmission and neuroprotection.
- Cancer Research : Studies suggest that compounds with similar structures may inhibit cancer cell proliferation by interfering with specific signaling pathways.
- Diagnostics : The iodine atom provides unique properties that enhance its utility in imaging and diagnostic applications.
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Case Studies
-
Neuroprotective Effects :
- A study demonstrated that this compound acts as a modulator of neurotransmitter pathways, showing promise in treating neurodegenerative diseases by enhancing synaptic function and protecting neurons from oxidative stress.
-
Anticancer Activity :
- Research indicated that this compound exhibits inhibitory effects on tumor cell lines by inducing apoptosis through modulation of apoptotic signaling pathways.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
Compound Name | Structural Features | Key Differences |
---|---|---|
Phenylalanine | Natural amino acid without iodine | Essential for protein synthesis |
Tyrosine | Hydroxyl group on phenyl ring instead of iodine | Precursor to neurotransmitters |
3-Iodo-L-Tyrosine | Iodine atom on phenyl ring but hydroxyl instead | Used in studies related to thyroid function |
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | Hydroxyl group instead of amino group | Different biological activity |
The presence of the iodine atom in this compound distinguishes it from these compounds, providing unique properties that enhance its utility in specialized applications such as imaging and diagnostics.
Properties
Molecular Formula |
C9H11IN2O |
---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C9H11IN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1 |
InChI Key |
INQXIWCOIGUSPJ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)N)N)I |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)N)I |
Origin of Product |
United States |
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